1,8-Diiodoperfluorooctane

Physical–chemical characterization Procurement and formulation α,ω-Diiodoperfluoroalkane series

1,8-Diiodoperfluorooctane (CAS 335-70-6), systematically named hexadecafluoro-1,8-diiodooctane, is a linear α,ω-diiodoperfluoroalkane of formula I(CF₂)₈I with a molecular weight of 653.87 g·mol⁻¹. It belongs to the class of perfluorinated diiodoalkanes, characterized by a fully fluorinated methylene backbone terminated at both ends by iodine atoms that function as strong halogen-bond donors.

Molecular Formula C8F16I2
Molecular Weight 653.87 g/mol
CAS No. 335-70-6
Cat. No. B1363120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diiodoperfluorooctane
CAS335-70-6
Molecular FormulaC8F16I2
Molecular Weight653.87 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F
InChIInChI=1S/C8F16I2/c9-1(10,3(13,14)5(17,18)7(21,22)25)2(11,12)4(15,16)6(19,20)8(23,24)26
InChIKeySRDQTCUHAMDAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diiodoperfluorooctane (CAS 335-70-6): A C8 α,ω-Diiodoperfluoroalkane Building Block for Halogen-Bond-Driven Supramolecular and Biomedical Applications


1,8-Diiodoperfluorooctane (CAS 335-70-6), systematically named hexadecafluoro-1,8-diiodooctane, is a linear α,ω-diiodoperfluoroalkane of formula I(CF₂)₈I with a molecular weight of 653.87 g·mol⁻¹ [1]. It belongs to the class of perfluorinated diiodoalkanes, characterized by a fully fluorinated methylene backbone terminated at both ends by iodine atoms that function as strong halogen-bond donors [2]. This compound is a crystalline solid at ambient temperature (mp 73–77 °C) and is employed as a versatile synthetic intermediate for semifluorinated polymers, bolaamphiphiles, and fluorous supramolecular architectures [1][2].

Why 1,8-Diiodoperfluorooctane Cannot Be Swapped for 1,6-Diiodoperfluorohexane or Perfluorooctyl Iodide: Chain-Length and Iodine-Substitution Effects on Critical Performance Properties


Within the α,ω-diiodoperfluoroalkane family, seemingly minor variations in perfluoromethylene spacer length produce step-change differences in physical state at handling temperature, halogen-bond-driven extraction efficiency, and supramolecular assembly behaviour. 1,8-Diiodoperfluorooctane is a room-temperature solid (mp 73–77 °C) whereas its closest commercial analog, 1,6-diiodoperfluorohexane, melts at 25 °C and is often handled as a liquid; this directly impacts formulation, weighing accuracy, and storage stability [1]. In solid-phase extraction, the diiodo motif confers dramatically stronger retention than the monoiodo motif of perfluorooctyl iodide, making generic monoiodide replacement analytically invalid [2]. Furthermore, the eight-carbon spacer uniquely enables spontaneous chiral resolution and double-helix formation in halogen-bonded co-crystals, a property not replicated with the six- or four-carbon analogs [1].

Quantitative Differentiation Evidence for 1,8-Diiodoperfluorooctane (CAS 335-70-6)


Solid vs Liquid Handling at Ambient Temperature: 1,8-Diiodoperfluorooctane Versus 1,6-Diiodoperfluorohexane

At standard laboratory temperature (20–25 °C), 1,8-diiodoperfluorooctane is a crystalline solid (melting point 73–77 °C, lit.), whereas the one-step-shorter homolog 1,6-diiodoperfluorohexane is at or near its melting point (25–30 °C) and is frequently encountered as a low-melting semi-solid or liquid [1]. The solid physical form of the C8 compound eliminates solvent-free liquid handling issues such as wicking, creeping, and irreversible adsorption onto container surfaces—a well-documented problem with liquid perfluoroalkyl iodides—thereby improving gravimetric accuracy in stoichiometric reactions and reducing material loss during storage [2].

Physical–chemical characterization Procurement and formulation α,ω-Diiodoperfluoroalkane series

Halogen-Bond-Driven SPE Recovery: Diiodo-PFIs vs Monoiodo-PFIs (Class-Level Advantage with Quantitative Recovery Data)

In a head-to-head solid-phase extraction study using a strong anion-exchange (SAX) sorbent, diiodoperfluoroalkanes (diiodo-PFIs) exhibited markedly stronger adsorptivities than perfluoroalkyl monoiodides (monoiodo-PFIs), a difference attributed to the bidentate C–I···Cl⁻ halogen-bonding capability of the diiodo motif [1]. For 1,8-diiodoperfluorooctane and 1,6-diiodoperfluorohexane, recoveries exceeded 80% when 100 mL of sample spiked at 5 ng·mL⁻¹ was extracted from n-hexane, whereas monoiodo-PFIs showed substantially weaker retention under identical conditions [1]. Hexafluorobenzene, which cannot act as a halogen-bond donor, showed zero adsorption, confirming the halogen-bonding mechanism [1].

Solid-phase extraction Halogen bonding Perfluorinated iodoalkane analysis

Soil Extraction Recovery: 1,8-Diiodoperfluorooctane vs 1,2-Diiodoperfluoroethane

When the halogen-bonding SPE-GC-MS method was validated on soil matrices spiked at 100 ng·g⁻¹, the four higher diiodo-PFIs (including 1,8-diiodoperfluorooctane and 1,6-diiodoperfluorohexane) achieved recoveries in the range of 73.2–93.8%, whereas 1,2-diiodoperfluoroethane (C2 spacer) yielded only 26.8% recovery [1]. This order-of-magnitude differential demonstrates that the two-carbon analog is unsuitable for environmental monitoring applications requiring robust extraction of diiodo-PFIs from soil, and that 1,8-diiodoperfluorooctane meets the practical recovery threshold (>70%) for regulatory-grade analytical methods [1]. The limit of detection for diiodo-PFIs in soil was 0.02–0.04 ng·g⁻¹ [1].

Environmental analysis Soil remediation PFAS extraction efficiency

Spontaneous Chiral Resolution and Unusual Gauche Conformation in Halogen-Bonded Co-Crystals: Unique to the C8 Spacer

The halogen-bond-driven self-assembly of 1,8-diiodoperfluorooctane with N,N,N′,N′-tetramethyl-p-phenylenediamine yields a chiral, enantiopure co-crystal in which the perfluorocarbon chain adopts an unusual distorted gauche conformation with a C1–C2–C3–C4 torsion angle of 62(2)°, coiling into a homochiral arch that forms a turn of a right-handed single helix [1]. This spontaneous resolution phenomenon—achiral components yielding enantiopure crystals under halogen-bonding control—has been structurally characterized by single-crystal X-ray diffraction and has not been reported for the C6 or C4 homologs under identical co-crystallization conditions [1][2]. Separately, 1,8-diiodoperfluorooctane co-assembles with BaI₂·2 H₂O and a calix[4]arene tetraamide to generate homochiral double helices, further substantiating the unique ability of the eight-carbon spacer to template helical supramolecular architectures [2].

Crystal engineering Halogen bonding Supramolecular chirality

Bolaamphiphile Gene-Delivery Scaffold: Low Cytotoxicity and Helper-Lipid-Free Transfection

Dissymmetric functionalization of 1,8-diiodoperfluorooctane yields hemifluorinated bolaamphiphiles bearing a glycoside at one terminus and an ammonium salt (lysine or histidine derivative) at the other. The lysine/lactobionamide bolaamphiphile C, derived from the C8 diiodide scaffold, exhibited remarkably low cytotoxicity on COS-7 cells (cell viability ~89% at 9 µg·mL⁻¹, a dose at which the benchmark transfection agent PEI showed an LC₅₀) [1]. Critically, bolaamphiphile C achieved significant in vitro transfection efficiency—three orders of magnitude above naked DNA—without the addition of any fusogenic helper lipid, a notable advantage over many cationic lipid formulations that require co-formulated helper lipids [1]. The non-fluorinated hydrocarbon analog E showed zero transfection, confirming that the perfluorocarbon segment of the C8 scaffold is essential for activity [1]. While analogous bolaamphiphiles could in principle be prepared from 1,6-diiodoperfluorohexane, the C8 spacer has been specifically validated for this application, and the chain-length dependence of transfection efficiency has not been systematically mapped for shorter or longer spacers.

Gene delivery Bolaamphiphile Non-viral vector Hemifluorinated surfactant

Procurement-Motivated Application Scenarios for 1,8-Diiodoperfluorooctane (CAS 335-70-6)


Halogen-Bond-Based Solid-Phase Extraction Method Development for Diiodo-PFIs in Environmental Matrices

1,8-Diiodoperfluorooctane serves as a validated diiodo-PFI analytical standard for SAX-SPE-GC-MS methods. Its >80% recovery from water and 73–94% recovery from soil, coupled with a detection limit of 0.02–0.04 ng·g⁻¹, makes it the appropriate standard for environmental monitoring of diiodo-PFIs, where the C2 analog fails (26.8% soil recovery) and monoiodo-PFIs show insufficient SAX retention [1]. Laboratories should procure 1,8-diiodoperfluorooctane specifically when the analytical target list includes diiodo-PFIs requiring halogen-bond-mediated extraction.

Asymmetric Bolaamphiphile Synthesis for Non-Viral Gene Delivery Vector Development

The C8 α,ω-diiodide scaffold is the only member of this compound class with demonstrated success in dissymmetric functionalization to yield gene-delivery bolaamphiphiles that achieve significant transfection without helper lipid and exhibit ~89% cell viability at doses lethal to PEI [1]. Investigators developing fluorinated non-viral vectors should specifically source 1,8-diiodoperfluorooctane rather than the C6 analog, as the chain-length dependence of transfection performance has not been established and the C8 scaffold is the only one with published biological validation [1].

Crystal Engineering of Homochiral Halogen-Bonded Supramolecular Architectures

1,8-Diiodoperfluorooctane is uniquely capable of driving spontaneous chiral resolution and inducing an unusual gauche perfluorocarbon conformation (C1–C2–C3–C4 torsion 62°) when co-crystallized with aromatic diamines, forming homochiral helices [1]. It also assembles into halogen-bonded fluorous double helices with barium iodide/calixarene systems [2]. Crystal engineers targeting chiral halogen-bonded materials should specify 1,8-diiodoperfluorooctane; the C6 and C4 homologs have not been shown to produce these chiral architectures under equivalent conditions [1][2].

Precision Synthesis of Semifluorinated Block Copolymers and Fluorous Telomers

As a solid at ambient temperature, 1,8-diiodoperfluorooctane offers superior gravimetric handling accuracy compared with the low-melting 1,6-diiodoperfluorohexane (mp 25 °C) for stoichiometry-sensitive telomerization and polymerization reactions [1]. The C8 spacer length provides a specific perfluorocarbon segment dimension that translates to predictable hydrophobic domain spacing in semifluorinated triblock materials, as demonstrated in the synthesis of F(CF₂)₈(CH₂)₄(CF₂)₈F triblock alkanes for ski-wax and lubricant additive formulations [2].

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